4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}BENZAMIDE
Overview
Description
4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}BENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core with substituents that include a morpholine ring and a methylpiperazine sulfonyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes include:
Formation of the Benzamide Core: This step involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide core.
Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, often using morpholine and a suitable leaving group.
Attachment of the Methylpiperazine Sulfonyl Group: This step involves the reaction of methylpiperazine with a sulfonyl chloride to form the sulfonyl derivative, which is then attached to the benzamide core through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of green solvents can be employed to scale up the production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and morpholine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting cellular processes such as signal transduction, metabolism, or gene expression .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}BENZAMIDE
- 4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}BENZAMIDE
Uniqueness
The uniqueness of 4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}BENZAMIDE lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
4-[(4-methylpiperazin-1-yl)sulfonylmethyl]-N-[(4-morpholin-4-ylphenyl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4S/c1-26-10-12-28(13-11-26)33(30,31)19-21-2-6-22(7-3-21)24(29)25-18-20-4-8-23(9-5-20)27-14-16-32-17-15-27/h2-9H,10-19H2,1H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBFVAXEOBQNOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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